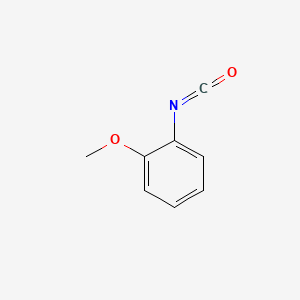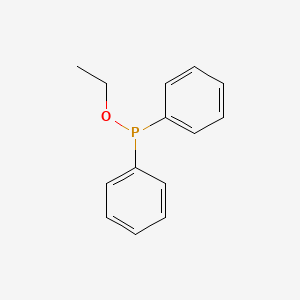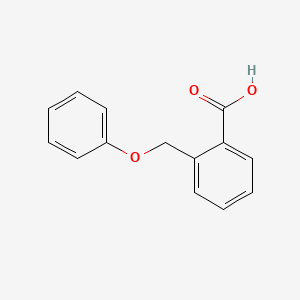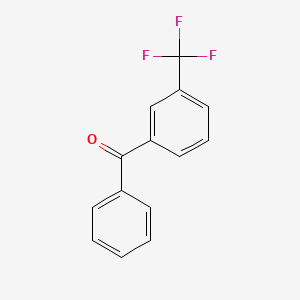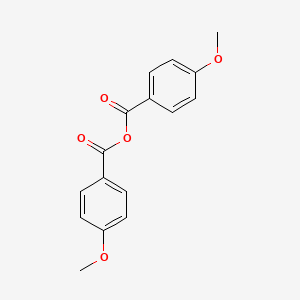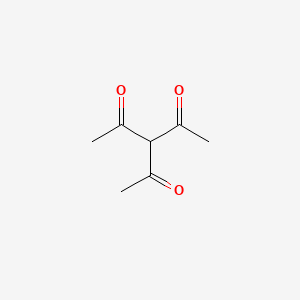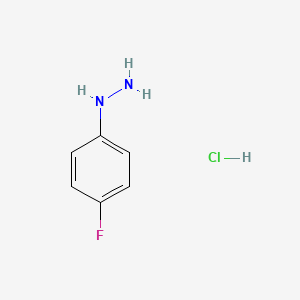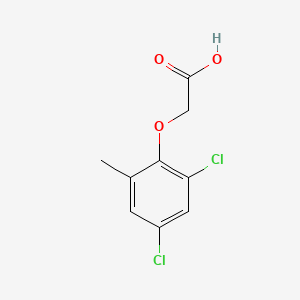
2,4-Dichloro-6-methylphenoxyacetic acid
説明
2,4-Dichloro-6-methylphenoxyacetic acid, commonly referred to as 2,4-D, is a type of phenoxyacetic acid herbicide widely used for the control of broadleaf weeds. It is known for its role in agriculture and its potential cytogenetic effects in mammals .
Synthesis Analysis
The synthesis of 2,4-D and its derivatives can be complex, involving multiple steps and reagents. While the provided papers do not detail the synthesis of 2,4-D directly, they do discuss related compounds and their detection, which can be indicative of the presence and activity of 2,4-D in various environments .
Molecular Structure Analysis
The molecular structure of 2,4-D consists of a dichlorophenoxy group attached to an acetic acid moiety. This structure is crucial for its biological activity as a herbicide. The presence of chlorine atoms and the phenoxyacetic acid framework are key to its function and interactions with biological systems .
Chemical Reactions Analysis
2,4-D undergoes various chemical reactions, including the initial cleavage of the ether bond, which is a critical step in its biodegradation. Different enzymes are responsible for this process, and the metabolites formed are further broken down through specific pathways, such as the ortho-cleavage pathway . Additionally, 2,4-D can be detected and quantified through colorimetric assays that exploit its chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-D, such as its solubility, volatility, and reactivity, are essential for its application as a herbicide and its environmental fate. Techniques like gas-liquid chromatography have been developed to detect and quantify 2,4-D residues in water, highlighting its persistence and potential for bioaccumulation . The compound's interaction with light and ozone can lead to various degradation products, some of which may have reduced toxicity compared to the parent compound .
科学的研究の応用
-
Agricultural Science
- Application : 2,4-D is one of the main herbicides used in agricultural environments. It is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Method of Application : These herbicides can be used at post-emergence (leave) or pre-emergence stage of crops (on soil). On post-emergence application, it is important to choose appropriate herbicides for an efficient weed control .
- Results : The indiscriminate use of pesticides can produce numerous damages to the environment. Therefore, the role of microorganisms in its degradation and its main degradation metabolite, 2,4- dichlorophenol (2,4-DCP), is being studied .
-
Microbiology
- Application : Microorganisms play a significant role in the biodegradation of 2,4-D .
- Method of Application : The biodegradation pathway of 2,4-D has been elucidated in many microorganisms including Cupriavidus necator JMP134 and Pseudomonas strains .
- Results : The biodegradation process involves several steps, including the side chain removal of 2,4-D by α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA) to form 2,4-dichlorophenol (2,4-DCP); hydroxylation of 2,4-DCP by 2,4-DCP hydroxylase (tfdB) to form dichlorocatechol; ortho or meta cleavage of dichlorocatechol by chlorocatechol 1,2-dioxygenase (tfdC) to form 2,4-dichloro-cis,cis-muconate; conversion of 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone by chloromuconate cycloisomerase (tfdD); conversion of 2-chlorodienelactone to 2-chloromaleylacetate by chlorodienelactone hydrolase (tfdE) and, finally, conversion of 2-chloromaleylacetate to 3-oxoadepate via maleylacetate by chloromaleylacetate reductase and maleylacetate reductase (tfdF), respectively, which is funneled to the tricarboxylic acid cycle .
将来の方向性
Research is being conducted on the elimination of 2,4-Dichloro-6-methylphenoxyacetic acid from aqueous solutions by nanofiltration membrane and activated carbon . This research aims to identify the most effective and sustainable treatment technique . Another study is correlating the biodegradation kinetics of 2,4-D to the dynamics of microbial communities originating from soil in Vietnam contaminated with herbicides .
特性
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGKFMXJNIEDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041360 | |
| Record name | 2,4-Dichloro-6-methylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylphenoxyacetic acid | |
CAS RN |
13333-87-4 | |
| Record name | Acetic acid, (2,4-dichloro-6-methylphenyoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013333874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13333-87-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-6-methylphenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



